molecular formula C9H11NO4S B13182741 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide

Cat. No.: B13182741
M. Wt: 229.26 g/mol
InChI Key: IITYFCFSRKUYDF-UHFFFAOYSA-N
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Description

2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide is a novel synthetic compound designed for pharmaceutical research, particularly in metabolic diseases. This chromene-sulfonamide hybrid is of significant interest in the investigation of type 2 diabetes mellitus therapeutics. Scientifically, derivatives based on the 2-oxo-2H-chromene-6-sulfonamide scaffold have demonstrated exceptional promise as dual-inhibitors of the α-amylase and α-glucosidase enzymes, which are key targets for managing postprandial blood glucose levels . In vitro studies on similar compounds have shown inhibitory percentages exceeding 93% against α-amylase at a concentration of 100 μg mL⁻¹, with the most potent analogs exhibiting IC₅₀ values as low as 1.08 μM, rivaling the potency of the standard drug Acarbose . Furthermore, this research line has revealed that these chromene-sulfonamide derivatives can also act as potent activators of the PPAR-γ receptor, a central regulator of glucose and lipid metabolism, with reported IC₅₀ values superior to the reference drug Pioglitazone in transactivation assays . This dual mechanism of action—targeting both carbohydrate-digesting enzymes and insulin sensitization pathways—makes this chemical class a valuable tool for developing multi-target antidiabetic agents. In silico ADMET predictions for related molecules indicate a favorable profile for oral bioavailability, drug-likeness, and a safe toxicity profile, being predicted as non-cytotoxic, non-mutagenic, and non-carcinogenic . The integration of the sulfonamide group, a privileged pharmacophore in drug discovery, significantly expands the bioactivity potential of the coumarin core, which is itself known for a broad spectrum of biological activities . Researchers can employ this compound as a key intermediate or lead structure in medicinal chemistry programs aimed at metabolic syndrome, enzymology studies, and structure-activity relationship (SAR) analysis. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-oxo-5,6,7,8-tetrahydrochromene-3-sulfonamide

InChI

InChI=1S/C9H11NO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2,(H2,10,12,13)

InChI Key

IITYFCFSRKUYDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a sulfonamide derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired chromene structure. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenes depending on the reagents used.

Scientific Research Applications

The applications of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide are described below, based on available scientific literature.

Scientific Research Applications

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:

  • Chemistry It is used as a building block for the synthesis of various organic compounds.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
  • Industry It is utilized in the production of specialty chemicals and materials.

2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride has potential biological activities, particularly in neuroprotection and anti-inflammatory effects.

Neuroprotective Effects

Modified tacrine derivatives incorporating chromene structures have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes implicated in neurodegenerative diseases like Alzheimer's disease.
In studies involving SH-SY5Y neuronal cells, this compound exhibited low cytotoxicity while maintaining neuroprotective effects against oxidative stress.

Antioxidant Activity

Chromene derivatives demonstrate significant metal-chelating properties and the ability to reduce oxidative stress. The antioxidant activity of the compound can be quantified using Trolox equivalent assays. The compound demonstrated effective chelation of metal ions such as Fe²⁺ and Cu²⁺, which are known contributors to oxidative stress in neurodegenerative diseases.

Anti-inflammatory Properties

In vitro studies have suggested that sulfonyl chlorides can modulate inflammatory pathways. The compound's sulfonyl group may contribute to its ability to inhibit pro-inflammatory cytokines.

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, leading to the formation of sulfonamide derivatives. Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
  • Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
  • Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid. The reaction is usually carried out in aqueous media at room temperature or slightly elevated temperatures.

Major Products Formed

  • Sulfonamide Derivatives: Formed through substitution reactions with amines.
  • Sulfonic Acids: Formed through oxidation or hydrolysis.
  • Sulfonyl Hydrides: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The exact pathways involved depend on the specific enzyme or molecular target.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs.
  • Hydrogenation : Partial hydrogenation (5-8 positions) in the target compound likely reduces ring strain and enhances stability compared to fully unsaturated chromenes.

Physicochemical Properties

Property Target Compound (Inferred) Compound 18 () Anti-diabetic Chromene ()
Melting Point ~250–300°C (estimated) >300°C Not reported
Solubility Moderate in polar solvents Low (dioxane required) High (due to hydroxyl/oxime groups)
Hydrogen Bonding Strong (N–H, S=O) Weak (aromatic system) Moderate (O–H, C=N–OH)

Notes:

  • The sulfonamide group likely improves aqueous solubility compared to non-polar fused systems like Compound 16.
  • High melting points in chromene derivatives correlate with extended conjugation and rigid structures .

Hydrogen Bonding and Crystallography

  • Target Compound : Sulfonamide groups typically form robust N–H···O and S=O···H networks, as per Etter’s graph set analysis (e.g., $ \text{R}_2^2(8) $ motifs) .
  • Comparison : ’s oxime derivative likely exhibits weaker O–H···N bonds, while Compound 18’s aromatic system relies on π-π stacking rather than hydrogen bonds .

Biological Activity

2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₉NO₃S and a molecular weight of approximately 213.24 g/mol. Its structure features a chromene backbone with a sulfonamide functional group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentration (MIC) values were determined using broth microdilution assays, revealing promising antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects in various models. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism where the compound modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Cytotoxicity and Apoptosis

Further investigations into the cytotoxic effects of this compound revealed its ability to induce apoptosis in cancer cell lines. The MTT assay was employed to assess cell viability, demonstrating that the compound effectively reduces cell proliferation in a dose-dependent manner.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The induction of apoptosis was confirmed through Annexin V staining assays, indicating that the compound activates apoptotic pathways in these cells .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : The compound may modulate receptor activities associated with inflammation and cancer progression.
  • DNA Interaction : Preliminary studies suggest potential interactions with DNA or RNA structures, which could affect cellular replication and transcription processes.

Case Studies

  • Antibacterial Activity : In a recent study published in Pharmaceutical Biology, researchers synthesized several chromene-sulfonamide hybrids and evaluated their antibacterial properties. The most active compounds demonstrated significant efficacy against resistant bacterial strains .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of chromene derivatives on various cancer cell lines. The study highlighted that modifications to the sulfonamide group could enhance or reduce cytotoxicity depending on the structural changes made .

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